molecular formula C11H10BrNO4S3 B8275215 4-(4-Bromomethylphenylsulfonyl)thiophene-2-sulfonamide

4-(4-Bromomethylphenylsulfonyl)thiophene-2-sulfonamide

Cat. No. B8275215
M. Wt: 396.3 g/mol
InChI Key: WRCOPJRARRTOLG-UHFFFAOYSA-N
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Patent
US04847289

Procedure details

To 22.0 g (0.053 mole) of product from Step A dissolved in 150 ml CHCl3 was added gaseous NH3 at 0°-10° C. for 5 minutes. The reaction mixture was then stirred at room temperature for 2.5 hours. The solvent was then removed in vacuo and the residue was purified by flash chromatography on silica gel eluting with 4% methanol/CHCl3 to give pure title compound, as an oil.
Name
product
Quantity
22 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][CH2:2][C:3]1[CH:8]=[CH:7][C:6]([S:9]([C:12]2[CH:13]=[C:14]([S:17](Cl)(=[O:19])=[O:18])[S:15][CH:16]=2)(=[O:11])=[O:10])=[CH:5][CH:4]=1.[NH3:21]>C(Cl)(Cl)Cl>[Br:1][CH2:2][C:3]1[CH:8]=[CH:7][C:6]([S:9]([C:12]2[CH:13]=[C:14]([S:17]([NH2:21])(=[O:19])=[O:18])[S:15][CH:16]=2)(=[O:11])=[O:10])=[CH:5][CH:4]=1

Inputs

Step One
Name
product
Quantity
22 g
Type
reactant
Smiles
BrCC1=CC=C(C=C1)S(=O)(=O)C=1C=C(SC1)S(=O)(=O)Cl
Name
Quantity
150 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was then stirred at room temperature for 2.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was then removed in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was purified by flash chromatography on silica gel eluting with 4% methanol/CHCl3

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
BrCC1=CC=C(C=C1)S(=O)(=O)C=1C=C(SC1)S(=O)(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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